Cas no 64844-96-8 (3-(4-FLUOROBENZOYL)THIOPHENE)
3-(4-FLUOROBENZOYL)THIOPHENE Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-FLUOROBENZOYL)THIOPHENE
- (4-fluorophenyl)-thiophen-3-ylmethanone
- AG-G-43582
- AGN-PC-01MZ53
- CTK5C1778
- KB-178112
- Methanone, (4-fluorophenyl)-3-thienyl-
- SureCN6956689
-
- MDL: MFCD07699025
- Inchi: InChI=1S/C11H7FOS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7H
- InChI Key: ARGIMADSKZUFOB-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)F)C(=O)C2=CSC=C2
Computed Properties
- Exact Mass: 206.02021
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 17.07
3-(4-FLUOROBENZOYL)THIOPHENE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 202331-1g |
3-(4-Fluorobenzoyl)thiophene |
64844-96-8 | 97% | 1g |
£554.00 | 2022-02-28 | |
| Fluorochem | 202331-2g |
3-(4-Fluorobenzoyl)thiophene |
64844-96-8 | 97% | 2g |
£837.00 | 2022-02-28 | |
| Fluorochem | 202331-5g |
3-(4-Fluorobenzoyl)thiophene |
64844-96-8 | 97% | 5g |
£1702.00 | 2022-02-28 | |
| Matrix Scientific | 107108-1g |
3-(4-Fluorobenzoyl)thiophene, 97% |
64844-96-8 | 97% | 1g |
$517.00 | 2023-09-05 | |
| Matrix Scientific | 107108-2g |
3-(4-Fluorobenzoyl)thiophene, 97% |
64844-96-8 | 97% | 2g |
$739.00 | 2023-09-05 | |
| Matrix Scientific | 107108-5g |
3-(4-Fluorobenzoyl)thiophene, 97% |
64844-96-8 | 97% | 5g |
$1412.00 | 2023-09-05 | |
| abcr | AB362458-1 g |
3-(4-Fluorobenzoyl)thiophene, 97%; . |
64844-96-8 | 97% | 1g |
€954.60 | 2023-06-20 | |
| abcr | AB362458-2 g |
3-(4-Fluorobenzoyl)thiophene, 97%; . |
64844-96-8 | 97% | 2g |
€1400.00 | 2023-06-20 | |
| A2B Chem LLC | AG71839-1g |
3-(4-Fluorobenzoyl)thiophene |
64844-96-8 | 97% | 1g |
$660.00 | 2024-04-19 | |
| A2B Chem LLC | AG71839-2g |
3-(4-Fluorobenzoyl)thiophene |
64844-96-8 | 97% | 2g |
$973.00 | 2024-04-19 |
3-(4-FLUOROBENZOYL)THIOPHENE Suppliers
3-(4-FLUOROBENZOYL)THIOPHENE Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 3-(4-FLUOROBENZOYL)THIOPHENE
Recent Advances in the Study of 3-(4-Fluorobenzoyl)Thiophene (CAS: 64844-96-8) and Its Applications in Chemical Biology and Medicine
3-(4-Fluorobenzoyl)thiophene (CAS: 64844-96-8) is a fluorinated thiophene derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, as well as its direct pharmacological effects. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, synthetic pathways, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-(4-fluorobenzoyl)thiophene serves as a crucial building block for the development of novel kinase inhibitors. The fluorobenzoyl moiety enhances binding affinity to ATP pockets in target kinases, while the thiophene ring contributes to improved metabolic stability. Researchers synthesized a series of derivatives using this scaffold, with several compounds showing nanomolar inhibitory activity against Abl1 and Src kinases, suggesting potential applications in oncology.
In the field of neurodegenerative disease research, a team at MIT recently reported (Nature Chemical Biology, 2024) that 3-(4-fluorobenzoyl)thiophene derivatives exhibit remarkable activity as modulators of α-synuclein aggregation. Through high-throughput screening and structural optimization, they identified lead compounds that reduced fibril formation by 78% in cellular models of Parkinson's disease. The fluorinated aromatic system appears critical for crossing the blood-brain barrier while maintaining target engagement.
The compound's photophysical properties have also been investigated for diagnostic applications. A 2024 ACS Sensors publication detailed its use as a fluorophore in the development of turn-on sensors for reactive oxygen species (ROS). The electron-withdrawing fluorobenzoyl group stabilizes the excited state, resulting in a large Stokes shift (≈120 nm) that minimizes self-quenching effects. This has enabled the creation of highly sensitive probes for monitoring oxidative stress in live cells.
From a synthetic chemistry perspective, recent advances in continuous flow technology have improved the production efficiency of 3-(4-fluorobenzoyl)thiophene. A Green Chemistry (2023) paper described a microwave-assisted Friedel-Crafts acylation protocol that achieves 92% yield with significantly reduced reaction times (15 minutes vs. 12 hours conventional). This development addresses previous challenges in scaling up production while maintaining high purity standards required for pharmaceutical applications.
Looking forward, the versatility of 3-(4-fluorobenzoyl)thiophene continues to inspire innovative research directions. Current clinical trials are evaluating its derivatives as potential treatments for resistant bacterial infections and inflammatory disorders. Furthermore, computational studies predict additional target interactions that may expand its therapeutic scope. As synthetic methodologies evolve and biological understanding deepens, this compound class is poised to make substantial contributions to medicinal chemistry in the coming years.
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